N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
Description
N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a triazole ring, and an acetamide moiety
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-18(7-10-8-19(2)17-16-10)9-13(20)15-12-6-4-3-5-11(12)14/h3-6,8H,7,9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIFPEOMZQPKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Amidation: The final step involves the formation of the acetamide group through a condensation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the triazole ring.
Reduction: Reduction reactions could target the bromophenyl group or the acetamide moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving the triazole ring or bromophenyl group.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through binding interactions involving the triazole ring, bromophenyl group, or acetamide moiety. These interactions could modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
- N-(2-fluorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
- N-(2-iodophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
Uniqueness
N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
